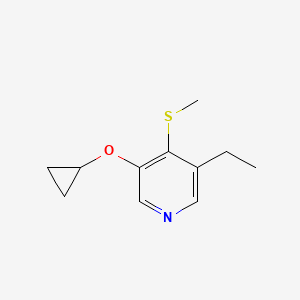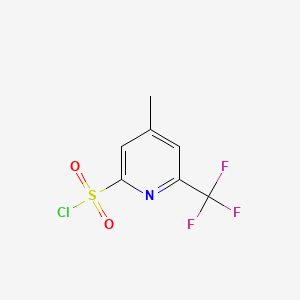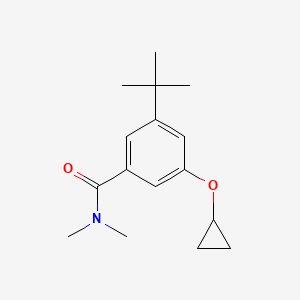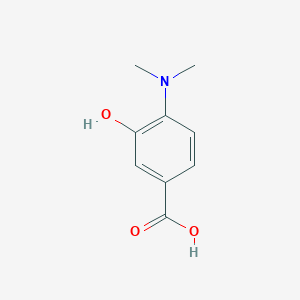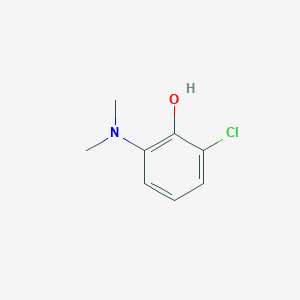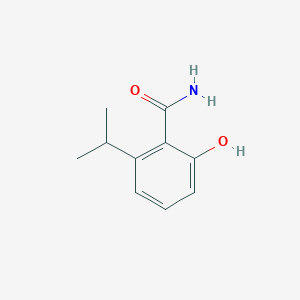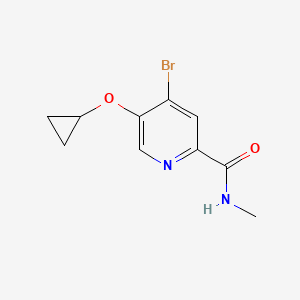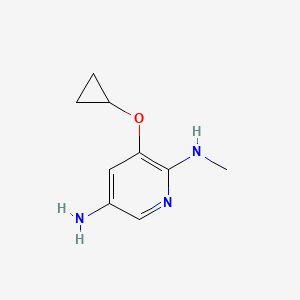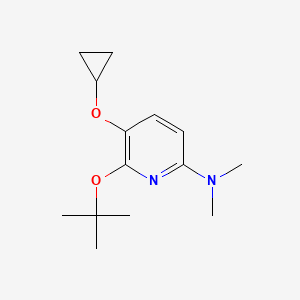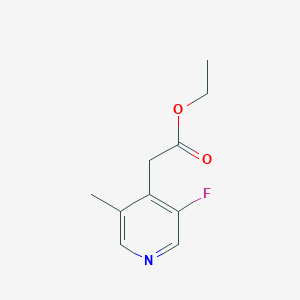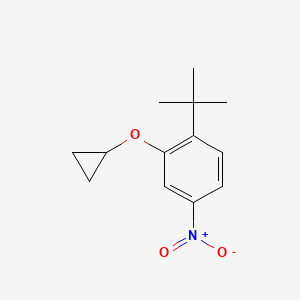
1-Tert-butyl-2-cyclopropoxy-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl-2-cyclopropoxy-4-nitrobenzene is an organic compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . It is a derivative of nitrobenzene, characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a nitro group attached to a benzene ring. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-Tert-butyl-2-cyclopropoxy-4-nitrobenzene involves several stepsThe reaction conditions typically involve the use of nitric acid and sulfuric acid as catalysts . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Tert-butyl-2-cyclopropoxy-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyl and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of corresponding alcohols and acids.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Tert-butyl-2-cyclopropoxy-4-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Tert-butyl-2-cyclopropoxy-4-nitrobenzene involves its interaction with molecular targets and pathways within cells. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application and the cellular environment.
Comparison with Similar Compounds
1-Tert-butyl-2-cyclopropoxy-4-nitrobenzene can be compared with other similar compounds such as:
1-Tert-butyl-2-nitrobenzene: Lacks the cyclopropoxy group, making it less complex in structure.
1-Tert-butyl-4-nitrobenzene: Has the nitro group in a different position, affecting its reactivity and properties.
2-Tert-butyl-4-nitrobenzene: Another positional isomer with different chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1-tert-butyl-2-cyclopropyloxy-4-nitrobenzene |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)11-7-4-9(14(15)16)8-12(11)17-10-5-6-10/h4,7-8,10H,5-6H2,1-3H3 |
InChI Key |
IFWUROSLJLTZJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


